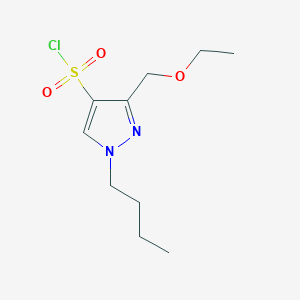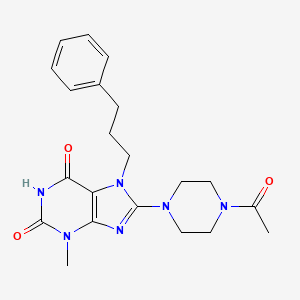![molecular formula C20H17Cl2N3O B2525170 N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide CAS No. 2320670-59-3](/img/structure/B2525170.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various propanamide derivatives with different substituents and their synthesis, characterization, and applications. These compounds are generally synthesized through reactions involving amines and acyl chlorides or similar reactants, and they exhibit a range of biological activities and physical properties .
Synthesis Analysis
The synthesis of propanamide derivatives typically involves an amine exchange reaction or a reaction between an amine and an acyl chloride. For example, N-(2-chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Similarly, other derivatives such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide and N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide were synthesized with high yield through reactions involving corresponding amines and acyl chlorides . These methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of propanamide derivatives is characterized using various spectroscopic techniques. For instance, N-(2-chlorophenyl)-(1-propanamide) was characterized by UV-Vis, IR, NMR, and powder XRD techniques . These techniques help determine the molecular structure and confirm the successful synthesis of the desired compounds. The molecular structure of the compound "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" would likely be analyzed similarly to ensure the correct substitution pattern and molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can vary depending on the substituents attached to the propanamide moiety. The papers provided do not detail specific chemical reactions involving these compounds, but they do mention the synthesis and characterization of various derivatives . The compound may undergo similar reactions as other propanamide derivatives, such as amine exchange or reactions with electrophiles or nucleophiles at different positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structure. For example, single crystals of N-(2-chlorophenyl)-(1-propanamide) were grown by the slow evaporation technique, indicating its ability to form well-defined crystals suitable for X-ray diffraction studies . The herbicidal activity of certain propanamide derivatives has also been reported, suggesting potential applications in agriculture . The physical properties such as solubility, melting point, and crystal structure, as well as chemical properties like reactivity and biological activity, would need to be determined for "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" through experimental studies.
Applications De Recherche Scientifique
Luminescent Agents and Imaging
3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium has been identified as a thiol-reactive luminescent agent. It demonstrates a long luminescence lifetime and a large Stokes shift. This compound accumulates in mitochondria, marking its first application as a 3MLCT (Metal-to-Ligand Charge Transfer) luminescent agent for specific targeting in biological imaging. This application underscores the potential for related compounds in enhancing fluorescence microscopy and targeting specific cellular components for research purposes (Amoroso et al., 2008).
Electrochemical Synthesis
Mesoporous nitrogen-doped carbon derived from ionic liquids including similar compounds has been reported as a highly active, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This demonstrates the potential of N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide related structures in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).
Environmental and Herbicide Studies
The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka have been studied, examining concentrations in soil, water, and plant tissues. This research provides insights into the environmental impact and dynamics of similar compounds used as herbicides, highlighting their potential effects on ecosystems and human health through the accumulation in edible plants (Perera et al., 1999).
Photocatalytic Degradation
The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and other anilides has been studied in water under UV-A and solar light. These findings are relevant to environmental cleanup efforts, demonstrating the potential of photocatalytic methods to degrade hazardous compounds, leading to mineralization and the removal of toxic residues from water sources (Sturini et al., 1997).
Organic Nonlinear Optical Materials
Research on N-(2-Chlorophenyl)-(1-Propanamide) as an organic electro-optic and nonlinear optical material shows the potential of structurally similar compounds in photonics. These materials have been synthesized, purified, and characterized, demonstrating capabilities in second harmonic generation, a critical function in the development of optical technologies (Prabhu et al., 2001).
Safety And Hazards
This involves discussing the safety precautions that need to be taken when handling the compound. It includes the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, improvements to its synthesis, or further studies into its properties.
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-18-4-1-5-19(22)17(18)6-7-20(26)25-11-14-9-16(13-24-10-14)15-3-2-8-23-12-15/h1-5,8-10,12-13H,6-7,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPLRJVMAPJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
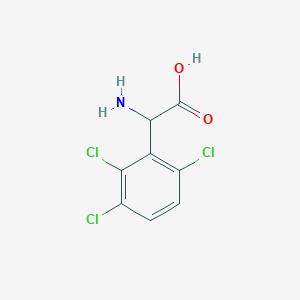
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
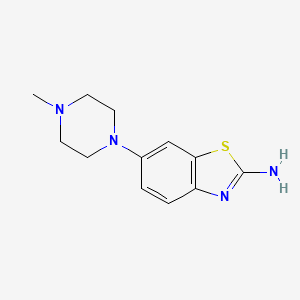
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
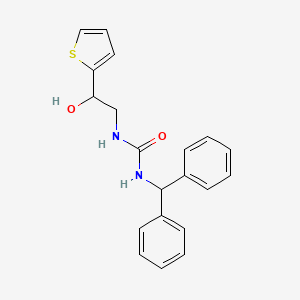
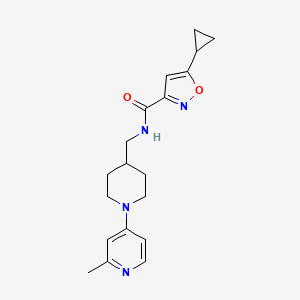
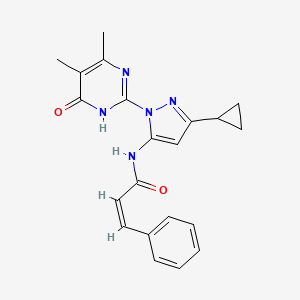
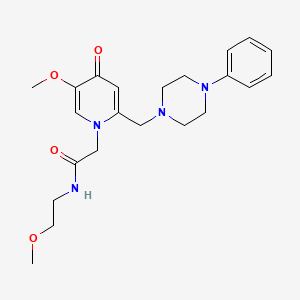
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
